N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
The compound N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide features a pyrido[2,3-d]pyrimidine core with a 4-oxo-2-sulfanylidene substituent and an indole-ethyl acetamide side chain.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-16(20-9-7-12-10-22-15-6-2-1-4-13(12)15)11-24-18(26)14-5-3-8-21-17(14)23-19(24)27/h1-2,4,6,10,14,17,21-22H,3,5,7-9,11H2,(H,20,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOUEHOUXOGUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)NC(=S)N(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, compounds containing the indole moiety, such as tryptamine, play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior.
Mode of Action
For example, the mechanism of action of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound with significant biological activity. Its structure integrates an indole moiety and a pyrido[2,3-d]pyrimidine core, which are known for their diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 379.4 g/mol.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities that suggest potential therapeutic applications.
1. Anticancer Properties
Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown preferential suppression of rapidly dividing A549 lung cancer cells while exhibiting less toxicity towards normal fibroblast cells. This selective activity indicates its potential for targeted cancer therapies .
2. Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against several strains of bacteria. Preliminary results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could serve as a lead structure in the development of new antimicrobial agents .
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. It has demonstrated significant inhibitory effects on acetylcholinesterase and urease enzymes, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The indole moiety is known for its capacity to engage with protein sites involved in signaling pathways and enzyme functions. The pyrido[2,3-d]pyrimidine core may also interact with nucleic acids or other biomolecules, modulating biological pathways relevant to disease mechanisms .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies showed that this compound could reduce tumor cell viability significantly while sparing normal cells.
- Infection Control : The antibacterial efficacy demonstrated against pathogenic strains suggests a promising avenue for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrido[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- Target Compound : Pyrido[2,3-d]pyrimidine (nitrogen-rich fused ring) with sulfanylidene at position 2.
- Analog (): Thieno[3,2-d]pyrimidine (sulfur-containing fused ring) with 4-oxo and phenyl substituents. The target’s sulfanylidene may offer stronger hydrogen-bonding capacity than the thieno ring’s sulfur atom .
Pyrido[2,3-d]pyrimidine vs. Pyrimido[5,4-b]indole
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Sulfanylidene Advantage : The target’s sulfanylidene group may improve binding to cysteine-rich targets (e.g., kinases) via disulfide interchange or metal coordination, a feature absent in oxo or halogenated analogs .
- Side Chain Flexibility : The indole-ethyl group’s flexibility could enhance off-target interactions compared to rigid fused systems (), necessitating SAR studies .
- Synthetic Feasibility : and suggest scalable routes for acetamide derivatives, but the target’s synthesis may require specialized reagents for sulfanylidene incorporation .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with the indole core, followed by constructing the pyrido[2,3-d]pyrimidine system. Key steps include:
- Condensation reactions under controlled temperatures (60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .
- Introduction of the sulfanylidene group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as sodium hydride .
- Final acetylation using activated esters (e.g., HATU) to couple the indole-ethylamine moiety . Optimization tip : Monitor intermediate purity via TLC and use column chromatography for isolation .
Q. How is the compound characterized to confirm structural integrity?
Standard protocols include:
- NMR spectroscopy (1H, 13C, and 2D-COSY) to resolve overlapping signals from the indole and pyrimidine rings .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
- X-ray crystallography for unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What solvents and storage conditions ensure compound stability?
- Store at -20°C in airtight containers under inert gas (argon) to prevent oxidation of the sulfanylidene group .
- Use DMSO for solubilization in biological assays, but avoid prolonged exposure to aqueous buffers (pH > 7.5) to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
Methodology :
- Synthesize analogs with modifications to the indole (e.g., halogenation), pyrimidine (e.g., oxo → thio substitutions), and acetamide side chain .
- Test in target-specific assays (e.g., kinase inhibition, apoptosis induction) to correlate structural changes with activity. For example:
- Replacing the sulfanylidene with oxygen reduces binding affinity to ATP pockets in kinases .
- Adding electron-withdrawing groups to the indole enhances cellular uptake .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PI3K or Bcl-2 .
Q. How to resolve contradictions in biological activity data across studies?
Common discrepancies arise from:
- Variability in assay conditions (e.g., serum concentration affecting compound stability). Validate results using orthogonal assays (e.g., SPR vs. cell viability) .
- Off-target effects due to promiscuous binding. Perform counter-screens against unrelated targets (e.g., GPCRs) .
- Dose-response inconsistencies : Use Hill slope analysis to distinguish between allosteric and competitive binding modes .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce methoxy or methyl groups to the phenyl ring to enhance blood-brain barrier penetration (logP target: 2–3) .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis). Stabilize via fluorination or cyclization .
- Prodrug design : Mask polar groups (e.g., acetamide) with cleavable linkers for improved oral bioavailability .
Q. How to investigate the compound’s mechanism of action in cancer models?
- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Protein-level validation : Use Western blotting to quantify markers like cleaved caspase-3 (apoptosis) or γ-H2AX (DNA damage) .
- In vivo xenograft models : Administer at 10–50 mg/kg (IP) and monitor tumor volume vs. controls. Pair with PET imaging for real-time biodistribution analysis .
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays?
- Positive controls : Staurosporine (apoptosis inducer) and cisplatin (DNA damage).
- Solvent controls : Match DMSO concentrations (≤0.1%) to rule out vehicle effects .
- Cell line validation : Use STR profiling to confirm identity and avoid cross-contamination .
Q. How to design a robust SAR study with limited synthetic capacity?
- Prioritize high-impact modifications (e.g., substituents at the pyrimidine 4-oxo position) .
- Use computational tools (e.g., Schrödinger’s QikProp) to pre-screen analogs for drug-likeness .
- Collaborate with fragment-based libraries to access diverse scaffolds for hybrid molecules .
Q. What analytical techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after heating .
- Immunoprecipitation : Pull down the target protein and detect compound binding via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
